molecular formula C16H18N2O4S2 B2979742 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylthiophene-2-sulfonamide CAS No. 921907-27-9

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylthiophene-2-sulfonamide

Cat. No.: B2979742
CAS No.: 921907-27-9
M. Wt: 366.45
InChI Key: ZMETYSBOENGTNI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C19H22N2O5S. It contains a tetrahydrobenzo[b][1,4]oxazepin ring, which is a seven-membered ring with one nitrogen, one oxygen, and five carbon atoms. The ring is substituted with a dimethyl group and an oxo group. The compound also contains a 5-methylthiophene-2-sulfonamide group.

Scientific Research Applications

Transformations of Dimethylbenzothiophenes

Research on the biotransformation of dimethylbenzothiophenes by Pseudomonas strains highlights the microbial degradation of sulfur heterocycles, a category to which the compound could be related. These studies provide insight into the microbial processes affecting sulfur-containing compounds, potentially useful for bioremediation or bioconversion applications (Kropp et al., 1996).

Aerobic Oxidative Desulfurization

The aerobic oxidative desulfurization of benzothiophene and dibenzothiophene using an Anderson-type catalyst shows the potential for chemical transformations of sulfur-containing organic compounds, including sulfonamides, under mild conditions. This could have implications for refining processes or chemical synthesis (Lu et al., 2010).

Photoisomerization Studies

The study of photoisomerization from thiin-3-one oxides to oxathiepin-4-ones demonstrates the chemical reactivity of sulfur and oxygen-containing heterocycles under light exposure, suggesting avenues for photochemical synthesis or modification of compounds similar to the one (Kowalewski & Margaretha, 1993).

Oxidative Desulfurization in Emulsion Systems

The use of emulsion systems for the oxidative desulfurization of dibenzothiophene highlights innovative approaches to sulfur removal from organic compounds, relevant for environmental and industrial applications (Lü et al., 2007).

VEGFR-2 Inhibitors

The development of novel sulfonamide derivatives as VEGFR-2 inhibitors for anticancer activity presents a direct application of sulfonamides in therapeutic research, showcasing the compound class's potential in developing new treatments (Ghorab et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound are not known. As with all chemicals, it should be handled with care, and appropriate safety measures should be taken when handling and storing it.

Future Directions

The future directions for research on this compound could include determining its synthesis and reactions, investigating its mechanism of action, and studying its physical and chemical properties. It could also be interesting to explore its potential applications in various fields, such as medicine or materials science .

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c1-10-4-7-14(23-10)24(20,21)18-11-5-6-12-13(8-11)22-9-16(2,3)15(19)17-12/h4-8,18H,9H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMETYSBOENGTNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C(CO3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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